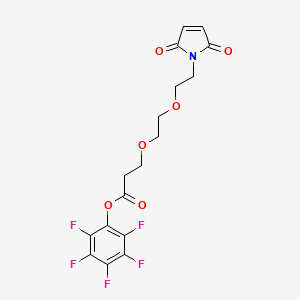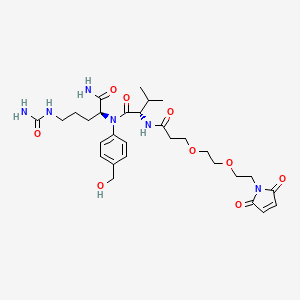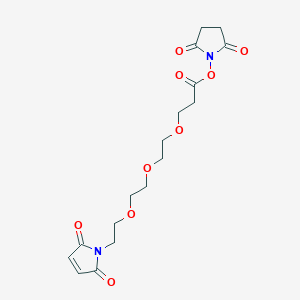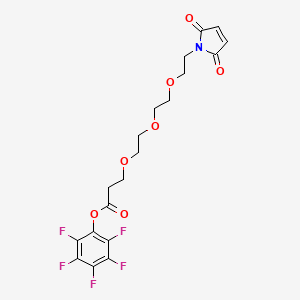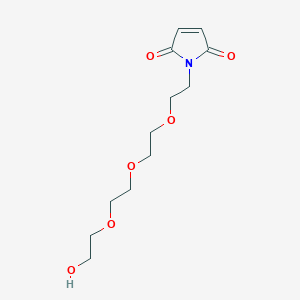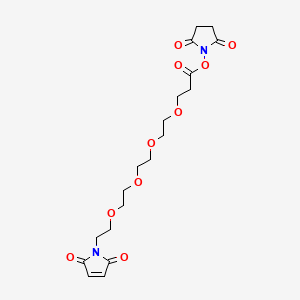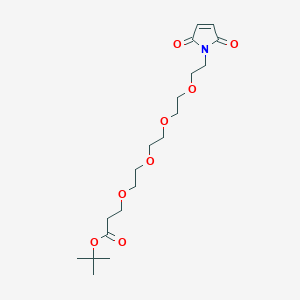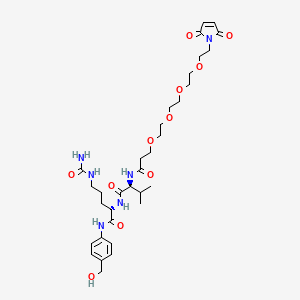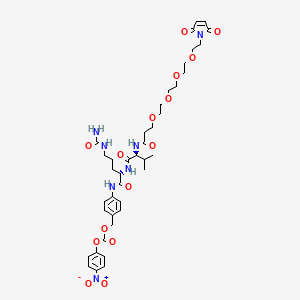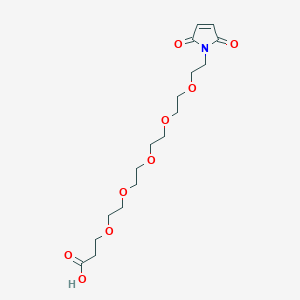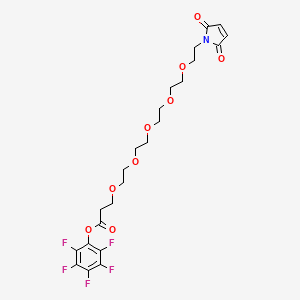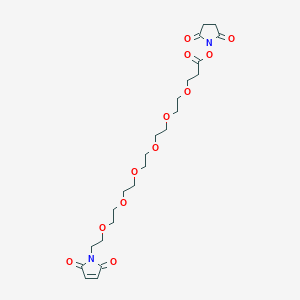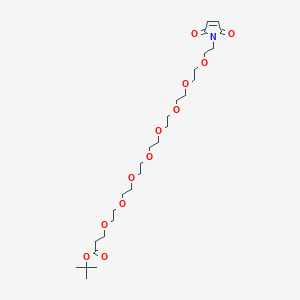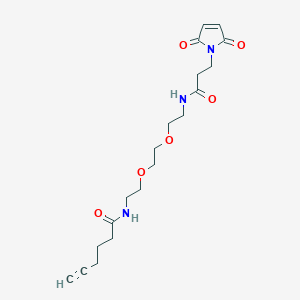
MDK3673
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDK3673, also known as Olfr895-Agonist-10, is a novel specific agonist of odorant receptor 895 (Olfr895).
Aplicaciones Científicas De Investigación
Regulation of MDMX Nuclear Import and Degradation
MDMX, a regulator of p53 during mouse embryonic development, undergoes changes in response to DNA damage. MDMX phosphorylation, particularly at S367, is pivotal for binding with 14‐3‐3 proteins, nuclear import, and degradation by MDM2. This phosphorylation is mediated by Chk2 and is crucial for p53 activation in response to DNA damage, highlighting the significance of the MDMX–14‐3‐3 interaction in regulating p53 response (Lebron, Chen, Gilkes, & Chen, 2006).
ATM and Chk2-Dependent Phosphorylation of MDMX and p53 Activation
DNA damage induces ATM-dependent phosphorylation and degradation of MDMX, particularly at S367, contributing to p53 activation. Phosphorylation of MDMX leads to its degradation by MDM2, enhancing p53's response to DNA damage. This process underscores the role of MDM2's E3 ligase activity being redirected to MDMX after DNA damage, contributing to p53 activation (Chen, Gilkes, Pan, Lane, & Chen, 2005).
DNA Damage-Induced Phosphorylation of MdmX at Serine 367
The phosphorylation of MdmX at S367 plays a crucial role in p53 activation following DNA damage. This phosphorylation leads to Mdm2-dependent degradation of MdmX, underscoring the importance of post-translational modifications in the p53 regulatory pathway (Okamoto et al., 2005).
FGFR4 Y367C Mutation in Breast Cancer Cells
The Y367C mutation in FGFR4, found in the MDA-MB453 breast cancer cell line, leads to constitutive phosphorylation and activation of the mitogen-activated protein kinase cascade. This mutation is indicative of FGFR4's potential role as a driver of tumor growth, particularly when altered genetically (Roidl et al., 2010).
Propiedades
Número CAS |
2098493-67-3 |
|---|---|
Nombre del producto |
MDK3673 |
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 |
Nombre IUPAC |
(E)-3-((E)-1-Hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione |
InChI |
InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,16H,2-4,6-7H2,1H3/b8-5+,13-11+ |
Clave InChI |
RDWDADATHXKRTQ-PGMBSLALSA-N |
SMILES |
O=C1/C(C(C=C(C)O1)=O)=C(O)\C=C\N2CCCCC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



